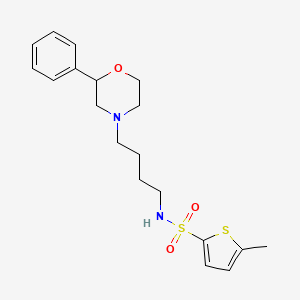

5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N-(4-(2-phenylmorpholino)butyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S2 and its molecular weight is 394.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cerebrovascular Applications

The derivatives of thiophene sulfonamide, specifically sulfones, have shown promise in cerebrovasodilatation by selectively inhibiting the enzyme carbonic anhydrase. This inhibition potentially leads to increased cerebral blood flow without significant diuresis, highlighting the compound's potential in treating conditions requiring enhanced cerebral blood circulation such as stroke recovery or dementia (Barnish et al., 1981).

Antimicrobial and Urease Inhibition

Thiophene sulfonamide derivatives have been synthesized via Suzuki cross-coupling reactions, demonstrating urease inhibition and hemolytic activities. The electronic effects of substituents on the aromatic ring significantly influence these activities, with one compound showing higher urease inhibition than the standard thiourea. Additionally, these compounds exhibit antibacterial properties, indicating their potential as antimicrobial agents (Noreen et al., 2017).

Nonlinear Optical Materials

Sulfone-substituted thiophene derivatives have been explored for their second-order nonlinear optical properties. These materials, with efficient optical nonlinearities and high thermal stability, are promising candidates for nonlinear optical applications. Their synthesis and characterization underline the potential of thiophene sulfonamide derivatives in developing advanced materials for optical communications and computing (Chou et al., 1996).

Solubilization in Micellar Media

The interaction of thiophene derivatives with micellar solutions of sodium dodecyl sulfate (SDS) has been studied, offering insights into the solubilization mechanisms and thermodynamic parameters of these compounds in surfactant solutions. Such studies are crucial for understanding the behavior of thiophene sulfonamide derivatives in biological and chemical systems, impacting drug delivery and formulation research (Saeed et al., 2017).

Photoswitchable Fluorescent Properties

Research into diarylethene derivatives with thiophene 1,1-dioxide groups has shown that alkyl substituents at the reactive carbons influence photoswitching and fluorescent properties. Such derivatives offer potential applications in super-resolution fluorescence microscopy, highlighting the versatility of thiophene sulfonamide compounds in developing advanced imaging tools (Morimoto et al., 2017).

Propriétés

IUPAC Name |

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-16-9-10-19(25-16)26(22,23)20-11-5-6-12-21-13-14-24-18(15-21)17-7-3-2-4-8-17/h2-4,7-10,18,20H,5-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURIQPNRKMFBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)

![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)